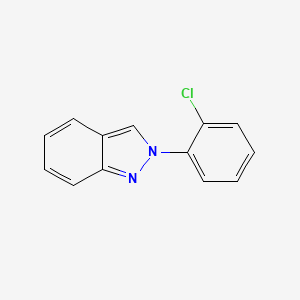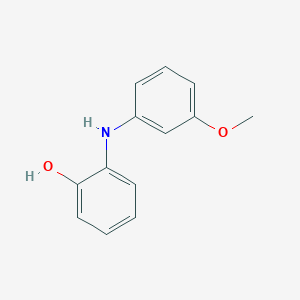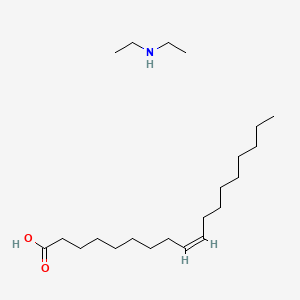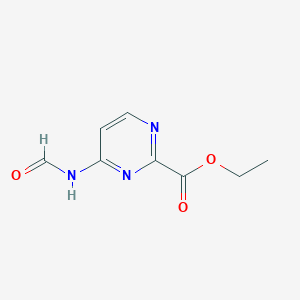
2-(5-Acetylthiophen-2-yl)benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Acetylthiophen-2-yl)benzothiophene is an organosulfur compound with the molecular formula C14H10OS2 This compound is characterized by the presence of both a benzothiophene and an acetylthiophene moiety, making it a unique structure in the realm of heterocyclic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetylthiophen-2-yl)benzothiophene typically involves the reaction of benzothiophene with 2-acetylthiophene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where benzothiophene is reacted with 2-acetylthiophene in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Acetylthiophen-2-yl)benzothiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to a hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(5-Acetylthiophen-2-yl)benzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 2-(5-Acetylthiophen-2-yl)benzothiophene exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with sulfur-containing functional groups or aromatic systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylthiophene: An organosulfur compound with a similar acetylthiophene moiety but lacking the benzothiophene ring.
Benzothiophene: A simpler structure without the acetylthiophene group.
Uniqueness
2-(5-Acetylthiophen-2-yl)benzothiophene is unique due to the combination of the benzothiophene and acetylthiophene moieties, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C14H10OS2 |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1-[5-(1-benzothiophen-2-yl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C14H10OS2/c1-9(15)11-6-7-13(16-11)14-8-10-4-2-3-5-12(10)17-14/h2-8H,1H3 |
Clave InChI |
CNARHGWDUKRIRS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14138029.png)
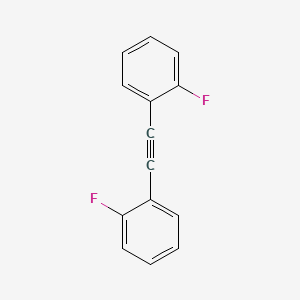

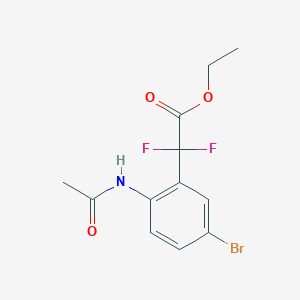
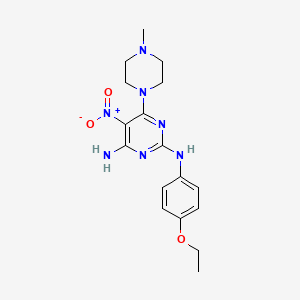

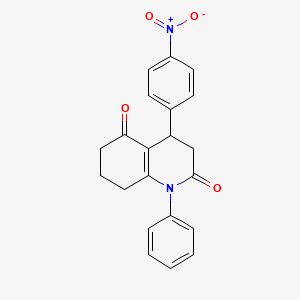

![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
